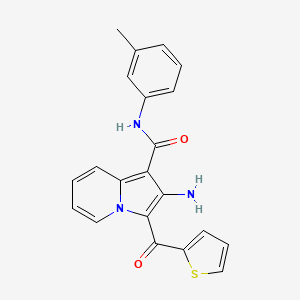

2-amino-N-(3-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-(3-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2S/c1-13-6-4-7-14(12-13)23-21(26)17-15-8-2-3-10-24(15)19(18(17)22)20(25)16-9-5-11-27-16/h2-12H,22H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWYRMKZTVCXCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One possible synthetic route could include:

Formation of the Indolizine Core: Starting from a suitable pyrrole derivative, the indolizine core can be constructed through cyclization reactions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.

Functionalization with Amino and Carboxamide Groups: The amino group can be introduced through nucleophilic substitution, while the carboxamide group can be formed via amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amino group (-NH₂) at position 2 of the indolizine core undergoes nucleophilic substitution under basic or acidic conditions.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acylation | Acetic anhydride, pyridine, 80°C | 2-Acetamido-N-(3-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide | |

| Alkylation | Benzyl chloride, K₂CO₃, DMF, 60°C | 2-(Benzylamino)-N-(3-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide |

These reactions retain the indolizine backbone while modifying the amino group’s steric and electronic properties.

Acylation and Coupling Reactions

The carboxamide group at position 1 participates in coupling reactions, enabling diversification of the aryl substituent.

Oxidation and Reduction Reactions

The thiophene-2-carbonyl moiety and indolizine core are sensitive to redox conditions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Thiophene Oxidation | KMnO₄, H₂O, 70°C | Thiophene-2-carboxylic acid derivative (sulfone formation) | |

| Carbonyl Reduction | LiAlH₄, THF, 0°C → RT | 3-(Thiophen-2-yl-hydroxymethyl)indolizine derivative |

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles via intramolecular cyclization:

For example, reaction with pseudosaccharin chloride induces cyclization between the thiophene carbonyl and amino group, forming a thienopyrimidinebenzoisothiazole scaffold .

Electrophilic Aromatic Substitution

The electron-rich indolizine and thiophene rings undergo electrophilic substitution:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Nitro-substituted indolizine at position 7 or 9 | |

| Sulfonation | ClSO₃H, CH₂Cl₂, RT | Sulfonic acid derivative at thiophene ring |

Mechanistic Insights

-

Cyclization Pathways : Fe/Zn-mediated cyclization proceeds via reduction of nitro intermediates to amines, followed by intramolecular nucleophilic attack .

-

Mannich Reactions : Formaldehyde and amines facilitate double aminomethylation, forming six-membered thienopyrimidine rings under non-catalytic conditions .

-

Thiophene Reactivity : The thiophene carbonyl’s electrophilic carbon is susceptible to nucleophilic attack by amines, enabling heterocycle fusion .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula:

- Molecular Formula : C_{15}H_{14}N_{2}O_{2}S

- Molecular Weight : 286.35 g/mol

The structure consists of an indolizine core with functional groups that enhance its biological activity. The presence of the thiophene ring contributes to its unique properties, making it a candidate for diverse applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indolizine derivatives, including 2-amino-N-(3-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : It is believed to interact with microtubules, similar to colchicine, disrupting mitotic spindle formation and leading to apoptosis in cancer cells.

- In Vitro Studies : Compounds with similar structures have shown IC50 values ranging from 2.6 to 18 nM against various cancer cell lines, indicating strong antiproliferative effects .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. In vitro experiments demonstrated that it inhibits the production of pro-inflammatory cytokines, suggesting a potential role as an anti-inflammatory agent . This could have implications for treating conditions such as arthritis or other inflammatory diseases.

Study on Anticancer Activity

A comprehensive study explored the structure-activity relationship (SAR) of related indolizine compounds. The findings indicated that modifications at specific positions on the indolizine core significantly impacted their biological activity:

| Compound Name | Key Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Anticancer | TBD |

| Related Indolizine Derivative A | Anticancer | 0.78 |

| Related Indolizine Derivative B | Anticancer | 12 |

This table illustrates the comparative efficacy of similar compounds, emphasizing the need for further research into optimizing the structure of this compound for enhanced activity.

In Vivo Studies

Animal model studies have shown promising results where derivatives of this compound were administered to evaluate their efficacy against human cancer xenografts. For instance, one derivative significantly inhibited tumor growth in a nude mouse model bearing human osteosarcoma .

Future Directions and Research Opportunities

Given its promising biological activities, further research into this compound could focus on:

- Mechanistic Studies : Understanding the precise molecular mechanisms through which this compound exerts its effects on cancer cells and inflammatory pathways.

- Optimization of Structure : Conducting SAR studies to identify modifications that enhance potency and selectivity.

- Clinical Trials : Initiating preclinical and clinical trials to evaluate safety and efficacy in human subjects.

Mechanism of Action

The mechanism of action of 2-amino-N-(3-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents on the phenyl ring (position N-aryl) and the acyl group at position 3. Key comparisons include:

*Estimated based on analogs.

Biological Activity

The compound 2-amino-N-(3-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a member of the indolizine family, notable for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The structural framework of this compound includes:

- Indolizine Core : A bicyclic structure that contributes to its biological interactions.

- Thiophene Moiety : Enhances the compound's reactivity and solubility.

- Amide Functional Group : Increases the compound's stability and potential for biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, particularly in cancer therapy. The following table summarizes notable findings related to the biological activity of this compound and its analogs.

| Compound Name | Structural Features | Biological Activity | Reference |

|---|---|---|---|

| This compound | Indolizine core with thiophene carbonyl | Anticancer, anti-inflammatory | |

| 2-amino-N-(3-chloro-4-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide | Indolizine core with fluorobenzoyl group | Antiviral | |

| 5-(4-chlorophenyl)-2-amino-thiazole | Thiazole ring with chlorophenyl substitution | Anticancer |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Kinases : Similar compounds have shown the ability to inhibit receptor tyrosine kinases, such as c-KIT, which plays a crucial role in various cancers. Molecular docking studies suggest that this compound may bind effectively to kinase domains, disrupting signaling pathways critical for tumor growth .

- Induction of Apoptosis : Research indicates that analogs can induce apoptosis in cancer cells through mitochondrial pathways. The presence of thiophene may enhance interactions with mitochondrial proteins, leading to increased cytochrome c release and subsequent activation of caspases .

- Anti-inflammatory Properties : The amide group may contribute to anti-inflammatory effects by modulating cytokine production and immune cell activation, making it a candidate for treating inflammatory diseases .

Case Studies

Several studies have highlighted the efficacy of similar indolizine derivatives in preclinical settings:

- Anticancer Efficacy : A study evaluating a series of indolin-2-one derivatives demonstrated broad-spectrum activity against multiple cancer cell lines, with some compounds exhibiting IC50 values comparable to established chemotherapeutics like Sunitinib .

- Mechanistic Insights : Another investigation into the structure-activity relationship (SAR) revealed that modifications on the indolizine scaffold significantly impacted binding affinity and biological activity against cancer targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization to form the indolizine core, followed by functionalization. For example:

- Core Formation : Cyclization of pyridine derivatives with alkynes under palladium catalysis (inert atmosphere) .

- Acylation : Thiophene-2-carbonyl groups are introduced via nucleophilic substitution or Friedel-Crafts acylation.

- Carboxamide Installation : Coupling reactions using reagents like EDCI or DCC for amide bond formation .

- Optimization : Yield improvements (e.g., 67% in ) rely on solvent choice (dry CH₂Cl₂), stoichiometric control (1.2 eq. anhydrides), and purification via reverse-phase HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

- Methodological Answer :

- IR Spectroscopy : Identify C=O (1670–1700 cm⁻¹), NH (3300–3400 cm⁻¹), and thiophene C-S (675 cm⁻¹) stretches .

- NMR :

- ¹H NMR : Aromatic protons (δ 7.1–7.4 ppm for thiophene), NH₂ (δ 5.2–5.8 ppm), and methyl groups (δ 2.3–2.5 ppm) .

- ¹³C NMR : Carbonyl carbons (δ 165–175 ppm), indolizine carbons (δ 110–150 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ with <5 ppm error) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural determination?

- Methodological Answer :

- Software Tools : Use SHELX for refinement (e.g., SHELXL for small-molecule structures) and ORTEP-3 for visualizing thermal ellipsoids .

- Hydrogen Bonding : Analyze weak interactions (C–H⋯O/S) to explain packing anomalies, as seen in thiophene-carboxamide analogs with dihedral angle variations (e.g., 8.5° vs. 13.5° in ) .

- Validation : Cross-check with density functional theory (DFT) calculations to validate bond lengths/angles .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) given the compound's heterocyclic complexity?

- Methodological Answer :

- Substituent Variation : Compare analogs with modified substituents (e.g., 3-methylphenyl vs. 4-methoxyphenyl) to assess impacts on bioactivity .

- Biological Assays : Use standardized MIC (Minimum Inhibitory Concentration) assays for antibacterial activity, noting mechanisms like membrane disruption (observed in tetrahydrobenzothiophene derivatives) .

- Computational Docking : Model interactions with target enzymes (e.g., bacterial topoisomerases) using crystallographic data from related structures .

Q. How should conflicting bioactivity data from different assay platforms be critically evaluated?

- Methodological Answer :

- Assay Validation : Ensure consistency in protocols (e.g., broth microdilution vs. agar diffusion) and controls .

- Data Normalization : Account for solubility differences (e.g., DMSO vehicle effects) and use replicates (n ≥ 3) .

- Mechanistic Studies : Combine time-kill assays with transcriptomics to resolve discrepancies (e.g., bacteriostatic vs. bactericidal outcomes) .

Q. What computational approaches are suitable for modeling the compound's interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB entries) to predict binding poses .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with thiophene carbonyl) using Schrödinger’s Phase .

Q. What are the challenges in achieving high-resolution mass spectrometry (HRMS) for this compound, and how can they be mitigated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.